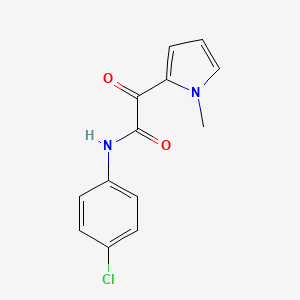
Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine: is a chemical compound with the molecular formula C11H26N4O2 and a molecular weight of 246.35 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine typically involves the reaction of tris-(2-aminoethyl)amine with di-tert-butyl dicarbonate in anhydrous dichloromethane (DCM) at 0°C. The di-tert-butyl dicarbonate is added dropwise to the ice-cold solution of tris-(2-aminoethyl)amine over a period of 2 hours .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced and supplied by various chemical companies for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed:
Substitution Reactions: Products depend on the specific nucleophile used.
Deprotection Reactions: The major product is the free amine after removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Industry:
Polymer Synthesis: Used in the synthesis of polymers with pendant amine functionality.
Wirkmechanismus
The mechanism of action of Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine involves its ability to act as a nucleophile in various chemical reactions. The amino groups can participate in nucleophilic substitution reactions, while the Boc group provides protection during synthetic processes and can be removed under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar in structure but used primarily in polymer synthesis.
N,N-bis(2-aminoethyl)-N-[2-(tert-butylcarbamoyl)]ethylamine: Another compound with similar functional groups and applications.
Uniqueness: Bis(2-aminoethyl) 2-(tert-butoxycarbonylamino)ethyl amine is unique due to its specific combination of amino and Boc-protected groups, making it versatile for various synthetic applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[bis(2-aminoethyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O2/c1-11(2,3)17-10(16)14-6-9-15(7-4-12)8-5-13/h4-9,12-13H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAMRLJEVWHBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(Pyridin-3-ylmethyl)cyclobutyl]methanamine](/img/structure/B2669949.png)
![3-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2669950.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669952.png)
![3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2669954.png)






![[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanol](/img/structure/B2669966.png)



